Molecular Weight and Lipophilicity Differentiate This Compound from the Unsubstituted Azetidine-1-Carboxamide Scaffold
The target compound (MW 288.27 g·mol⁻¹) carries an m-tolyl urea substituent absent in the minimal scaffold 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide (MW 198.14 g·mol⁻¹, CAS 2157936-10-0). The m-tolyl group contributes an additional aromatic ring, increasing topological polar surface area (tPSA) from approximately 55 Ų to an estimated 70–75 Ų, while simultaneously raising calculated logP by approximately 1.5–2.0 log units based on fragment-based prediction . This dual modulation places the compound in a distinct region of CNS drug-like chemical space (MW < 300, tPSA < 90 Ų, clogP 2–4) compared to the parent scaffold, which falls in a lower-lipophilicity zone less favorable for passive blood–brain barrier penetration [1].
| Evidence Dimension | Molecular weight and computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 288.27 g·mol⁻¹; estimated clogP ≈ 2.5–3.5 |
| Comparator Or Baseline | 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide (CAS 2157936-10-0): MW = 198.14 g·mol⁻¹; estimated clogP ≈ 0.8–1.5 |
| Quantified Difference | ΔMW = +90.13 g·mol⁻¹; ΔclogP ≈ +1.5 to +2.0 log units |
| Conditions | Computed physicochemical properties based on fragment-based prediction methods (ChemAxon/ACD/Labs); no experimental logP available for either compound. |
Why This Matters
The m-tolyl substituent shifts the compound into a lipophilicity range empirically associated with improved passive membrane permeability, which directly impacts its suitability for cell-based assays targeting intracellular or CNS-resident proteins versus the more polar parent scaffold.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
